molecular formula C22H36N4O2S2 B12562949 2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 143436-49-1

2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12562949
CAS No.: 143436-49-1
M. Wt: 452.7 g/mol
InChI Key: VNHDHJWYCQHPHT-UHFFFAOYSA-N
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Description

2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common approach is the reaction of a dodecylthiol with a suitable cyclohexadiene derivative under controlled conditions to introduce the dodecylsulfanyl group. The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The sulfanyl and tetrazole groups can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a dodecylsulfanyl group and a tetrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

143436-49-1

Molecular Formula

C22H36N4O2S2

Molecular Weight

452.7 g/mol

IUPAC Name

2-dodecylsulfanyl-6-(1-propyltetrazol-5-yl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C22H36N4O2S2/c1-3-5-6-7-8-9-10-11-12-13-15-29-19-16-18(27)17-20(21(19)28)30-22-23-24-25-26(22)14-4-2/h16-17,27-28H,3-15H2,1-2H3

InChI Key

VNHDHJWYCQHPHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C(=CC(=C1)O)SC2=NN=NN2CCC)O

Origin of Product

United States

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